molecular formula C9H7BrN2O2 B1532349 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1215621-14-9

5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1532349
CAS No.: 1215621-14-9
M. Wt: 255.07 g/mol
InChI Key: JHBQXAANTCSNKW-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound is characterized by a sophisticated fused heterocyclic system that combines imidazole and pyridine ring structures in a [1,2-a] configuration. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting the systematic numbering of the fused ring system where the imidazole nitrogen atoms occupy positions 1 and 3, while the pyridine nitrogen occupies position 4 in the overall bicyclic framework. The structural framework consists of a six-membered pyridine ring fused to a five-membered imidazole ring through positions 1 and 2 of the imidazole and positions 2 and 3 of the pyridine ring.

The substitution pattern on this bicyclic core includes a bromine atom strategically positioned at the 5-position of the fused ring system, which corresponds to position 3 of the pyridine ring. This halogen substituent significantly influences the electronic properties and reactivity profile of the molecule through its electron-withdrawing inductive effects. The methyl group located at the 2-position of the imidazole ring provides steric bulk and electron-donating characteristics that modulate the overall electronic distribution within the aromatic system. The carboxylic acid functional group positioned at the 3-position of the imidazole ring introduces acidic properties and hydrogen bonding capabilities that are crucial for both inter- and intramolecular interactions.

The molecular formula C₉H₇BrN₂O₂ indicates the presence of nine carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. The structural organization features two nitrogen atoms within the heterocyclic framework, contributing to the aromatic character and electron distribution patterns throughout the molecule. The oxygen atoms are both associated with the carboxylic acid functionality, with one forming a carbonyl bond and the other participating in the hydroxyl group that defines the acidic nature of the compound.

Molecular Parameter Value
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07-255.08 g/mol
Chemical Abstracts Service Number 1215621-14-9
Molecular Descriptor Language Number MFCD11840276
Ring System Imidazo[1,2-a]pyridine
Substituents 5-Bromo, 2-Methyl, 3-Carboxylic acid

Crystallographic Analysis and Bonding Patterns

The crystallographic analysis of imidazo[1,2-a]pyridine derivatives reveals fundamental insights into the three-dimensional molecular arrangements and bonding patterns that characterize this class of compounds. Single crystal X-ray diffraction studies of related imidazo[1,2-a]pyridine structures demonstrate that the degree of freedom in molecular conformations can be characterized by specific torsion angles between the imidazopyridine core and its attached substituent groups. For compounds containing various substituents on the imidazo[1,2-a]pyridine framework, the torsion angles consistently maintain periplanar conformations, although dihedral angles can show significant variations up to 25.7 degrees depending on the nature and position of substituents.

The asymmetric unit compositions in crystallographic studies of imidazo[1,2-a]pyridine derivatives typically consist of crystallographically independent molecules, with some compounds exhibiting multiple molecules per asymmetric unit. The molecular conformations are particularly influenced by the steric and electronic effects of substituents, where the imidazopyridine moiety maintains specific angular relationships with attached groups. Research has shown that compounds with methyl substituents at the 2-position of the imidazole ring can influence the overall crystal packing through van der Waals interactions and hydrogen bonding networks.

The bonding patterns within the imidazo[1,2-a]pyridine core structure exhibit characteristic aromatic delocalization across both the five-membered imidazole and six-membered pyridine rings. The fusion between these rings creates a rigid planar system that influences the spatial arrangement of substituents and their interactions with neighboring molecules in the crystal lattice. The presence of the bromine atom at the 5-position introduces significant polarizability and can participate in halogen bonding interactions that contribute to crystal stability and packing arrangements.

The carboxylic acid functionality at the 3-position provides multiple opportunities for hydrogen bonding interactions, both as a proton donor through the hydroxyl group and as a proton acceptor through the carbonyl oxygen atom. These hydrogen bonding capabilities are crucial for determining crystal packing motifs and can lead to the formation of dimeric structures or extended hydrogen bonding networks that stabilize the crystal lattice. The planar nature of the carboxylic acid group allows for optimal orbital overlap with the aromatic π-system, contributing to the overall electronic delocalization within the molecule.

Crystallographic Parameter Range/Value
Torsion Angles 0.0° to 25.7°
Molecular Conformation Periplanar
Asymmetric Unit 1-3 molecules
Ring System Planarity Rigid planar arrangement
Hydrogen Bonding Multiple donor/acceptor sites

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic identification of imidazo[1,2-a]pyridine derivatives relies on characteristic absorption patterns and chemical shift values that provide definitive structural confirmation. Nuclear magnetic resonance spectroscopy reveals distinct signal patterns for different carbon environments within the fused ring system, with carbon-13 spectra showing four characteristic sets of signals corresponding to imidazole carbons, aromatic carbons, and saturated carbon environments. The downfield region of carbon-13 spectra typically displays signals for carbon-nitrogen double bonds and carbon-nitrogen single bonds of the imidazole ring, centered around 146 parts per million and 145 parts per million, respectively.

The aromatic carbon signals in nuclear magnetic resonance spectra of substituted imidazo[1,2-a]pyridine compounds appear in the range of 140 to 108 parts per million, reflecting the various carbon environments within the fused ring system and any aromatic substituents. The methyl carbon signals associated with 2-methyl substitution typically appear in the upfield region, centering around 20 parts per million, while methoxy carbons, when present, are observed around 55 parts per million. The chemical shift values provide valuable information about the electronic environment of individual carbon atoms and the extent of aromatic delocalization throughout the molecular framework.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies that identify specific functional groups and bonding patterns. The nitrogen-hydrogen stretching bonds of imidazo[1,2-a]pyridine derivatives typically appear in the range of 3500 to 3300 wavenumbers, with the disappearance of primary amide stretches confirming successful cyclization reactions. Carbon-nitrogen stretching vibrations of the imidazole ring system are observed around 1370 and 1200 wavenumbers, providing direct evidence for the formation of the heterocyclic framework.

The presence of unsaturated carbon-hydrogen stretching vibrations near 3100 wavenumbers indicates the aromatic character of the pyridine ring, while carbon-carbon stretching and carbon-hydrogen wagging vibrations appear around 1600, 1450, and 750 wavenumbers, respectively. The carboxylic acid functionality contributes characteristic carbonyl stretching around 1700 wavenumbers and broad hydroxyl stretching in the 3000-2500 wavenumber region. Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns that support structural assignments, with molecular ions typically observed at mass-to-charge ratios corresponding to the calculated molecular weights.

Spectroscopic Technique Characteristic Signals Range/Value
¹³C Nuclear Magnetic Resonance Imidazole C=N/C-N 146/145 ppm
¹³C Nuclear Magnetic Resonance Aromatic carbons 140-108 ppm
¹³C Nuclear Magnetic Resonance Methyl carbons ~20 ppm
Infrared N-H stretching 3500-3300 cm⁻¹
Infrared C-N stretching 1370, 1200 cm⁻¹
Infrared Aromatic C-H ~3100 cm⁻¹
Mass Spectrometry Molecular ion 255 m/z

Computational Chemistry Studies (Density Functional Theory, Hirshfeld Surface Analysis)

Computational chemistry studies of imidazo[1,2-a]pyridine derivatives employ advanced theoretical methods to investigate electronic structure, molecular properties, and intermolecular interactions. Density functional theory calculations provide detailed insights into the electronic distribution, frontier orbital characteristics, and thermodynamic properties of these heterocyclic systems. The computational analysis reveals the influence of substituents on the electronic properties of the imidazo[1,2-a]pyridine core, with electron-withdrawing groups like bromine significantly affecting the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.

The geometric optimization studies using density functional theory methods demonstrate the preferred conformational arrangements of substituted imidazo[1,2-a]pyridine compounds, confirming the planar nature of the fused ring system and the specific angular relationships between substituents. The computational results support experimental crystallographic findings regarding torsion angles and dihedral angles, providing theoretical validation for observed structural features. The calculated bond lengths, bond angles, and dihedral angles show excellent agreement with experimental X-ray crystallographic data, confirming the reliability of the computational methods employed.

Hirshfeld surface analysis provides quantitative assessment of intermolecular interactions and contact distributions in crystal structures of imidazo[1,2-a]pyridine derivatives. This computational technique generates three-dimensional surfaces that visualize the relative contributions of different types of intermolecular contacts, including hydrogen bonding, van der Waals interactions, and halogen bonding. The analysis reveals the specific regions of the molecular surface that participate most significantly in crystal packing interactions, providing insights into the stability and organization of the crystal lattice.

The computational studies also investigate the electronic properties relevant to potential biological activities, including molecular electrostatic potential maps, polarizability calculations, and frontier molecular orbital analysis. These calculations provide fundamental insights into the reactivity patterns and potential interaction sites for biological targets. The theoretical investigations complement experimental structural data by providing detailed electronic structure information that explains observed chemical and physical properties, contributing to a comprehensive understanding of structure-activity relationships in this important class of heterocyclic compounds.

Computational Method Application Key Findings
Density Functional Theory Electronic structure Frontier orbital energies
Geometry Optimization Molecular conformation Planar ring system
Hirshfeld Surface Analysis Intermolecular contacts Hydrogen bonding patterns
Electrostatic Potential Reactivity prediction Charge distribution
Frequency Calculations Vibrational analysis Infrared predictions

Properties

IUPAC Name

5-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-6(10)3-2-4-7(12)11-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBQXAANTCSNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 5-Bromo-4-methylpyridin-2-amine and Ethyl 2-chloroacetoacetate

A well-documented route involves the condensation of 5-bromo-4-methylpyridin-2-amine with ethyl 2-chloroacetoacetate in a polar aprotic solvent such as 1,2-dimethoxyethane under reflux conditions for extended periods (e.g., 16 hours). This reaction facilitates the formation of ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a key ester intermediate, which can be further hydrolyzed to the carboxylic acid form.

Step Reagents & Conditions Product Yield (%) Notes
1 5-Bromo-4-methylpyridin-2-amine + ethyl 2-chloroacetoacetate, reflux in 1,2-dimethoxyethane (16 h) Ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate 66 Off-white solid, purified by column chromatography

This method is advantageous due to mild conditions and straightforward purification, yielding a stable ester that can be converted to the acid.

Radical-Mediated Cyclization Using α-Bromoketones and 2-Aminopyridine

Another innovative approach involves the reaction of α-bromoketones with 2-aminopyridine derivatives under radical conditions, often catalyzed by iodine and tert-butyl hydroperoxide (TBHP). This method proceeds via a free radical mechanism, forming key intermediates (e.g., pyridinium salts) that cyclize to imidazo[1,2-a]pyridine derivatives. Subsequent bromination at the 5-position can be achieved in situ or by addition of bromine reagents.

Step Reagents & Conditions Product Yield (%) Notes
1 2-Aminopyridine + α-bromoketone, I2/TBHP system, room temperature N-(Pyridin-2-yl)amide intermediate (5aa) Moderate Radical pathway, key intermediate
2 Treatment of intermediate with HBr and TBHP or Br2 3-Bromoimidazo[1,2-a]pyridine derivative Up to 88 Bromination step

This chemodivergent method allows selective formation of amides or brominated imidazo[1,2-a]pyridines, highlighting versatility in functional group manipulation.

Stepwise Synthesis via 6-Methyl-3-pyridinecarboxylic Acid Derivatives

A patented industrially relevant method starts from 6-methyl-3-pyridinecarboxylic acid, which is converted to its ethyl ester, then to the corresponding amide via ammonolysis. The amide undergoes Hofmann degradation to yield 6-methyl-3-aminopyridine, which is subsequently brominated at the 5-position using CuBr-catalyzed diazotization in HBr solution to afford 5-bromo-2-methylpyridine. This intermediate can be further elaborated to the imidazo[1,2-a]pyridine core and carboxylic acid functionality.

Step Reagents & Conditions Product Yield (%) Notes
1 6-Methyl-3-pyridinecarboxylic acid + ethanol, acid catalyst, 30-80°C Ethyl 6-methyl-3-pyridinecarboxylate High Esterification
2 Ammonolysis with aqueous ammonia 6-Methyl-3-pyridinecarboxamide High Avoids acid chloride use
3 Hofmann degradation in halide-containing NaOH solution, 20-100°C, 1-6 h 6-Methyl-3-aminopyridine 91 Brown powder, mp 95-96°C
4 Diazotization with NaNO2 in HBr, CuBr catalyst, -10 to 20°C, 1-6 h 5-Bromo-2-methylpyridine 50-67 White product, mp 33-34°C

This method is noted for mild conditions, high selectivity avoiding 3-position isomers, and industrial scalability.

Comparative Summary Table

Method Starting Materials Key Steps Yield (%) Advantages Limitations
Condensation with ethyl 2-chloroacetoacetate 5-Bromo-4-methylpyridin-2-amine, ethyl 2-chloroacetoacetate Cyclization under reflux ~66 Straightforward, moderate yield Requires chromatographic purification
Radical-mediated cyclization 2-Aminopyridine, α-bromoketone Radical cyclization, bromination Up to 88 (bromination step) Versatile, radical pathway Requires radical initiators, careful control
Stepwise from 6-methyl-3-pyridinecarboxylic acid 6-Methyl-3-pyridinecarboxylic acid Esterification, ammonolysis, Hofmann degradation, diazotization 50-91 (individual steps) Mild conditions, high selectivity, industrially viable Multi-step, moderate overall yield

Detailed Research Findings and Notes

  • The Hofmann degradation step is critical for converting the amide to the amino derivative without harsh conditions, avoiding environmental hazards associated with acid chlorides.
  • Bromination via diazotization in HBr with CuBr catalysis is temperature-sensitive and requires careful control to maximize yield and minimize side reactions.
  • Radical pathways are supported by inhibition experiments using TEMPO, indicating a free radical mechanism in some synthetic routes.
  • The ester intermediate (ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate) is a useful precursor for further hydrolysis to the carboxylic acid, facilitating purification and handling.
  • Industrial methods emphasize avoiding isomeric by-products, which simplifies downstream purification and reduces waste.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Coupling Reactions: : Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to form carbon-carbon bonds.

Common Reagents and Conditions:
  • Oxidation: : KMnO4, H2CrO4, and hydrogen peroxide (H2O2).

  • Reduction: : LiAlH4, H2, and sodium borohydride (NaBH4).

  • Substitution: : NBS, bromine, and various nucleophiles.

  • Coupling Reactions: : Palladium catalysts, boronic acids, and bases.

Major Products Formed:
  • Oxidation: : Carboxylic acids, aldehydes, and ketones.

  • Reduction: : Alcohols and amines.

  • Substitution: : Various substituted imidazo[1,2-a]pyridines.

  • Coupling Reactions: : Biaryl compounds and heterocyclic compounds.

Scientific Research Applications

5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives have been studied for their biological activities:

  • Antituberculosis Activity : Compounds derived from imidazo[1,2-a]pyridine structures have shown promising results against Mycobacterium tuberculosis. For example, several synthesized derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against the H37Rv strain of M. tuberculosis, indicating their potential as new antituberculosis agents .
  • Antimicrobial Properties : Research has highlighted the antimicrobial efficacy of certain imidazo[1,2-a]pyridine derivatives against various pathogens. The compound's structure allows it to interact effectively with bacterial targets, enhancing its potential as a therapeutic agent .

Material Science Applications

Beyond biological applications, this compound is also being explored in materials science:

  • Liquid Crystals : The compound has been investigated as a potential chiral dopant in liquid crystal systems. Density functional theory (DFT) studies indicate that its molecular structure can influence the optical properties of liquid crystals, making it valuable for display technologies .

Case Study 1: Antituberculosis Screening

Recent studies have focused on synthesizing various imidazo[1,2-a]pyridine derivatives and evaluating their antituberculosis activity. The most active compounds demonstrated significant efficacy against both replicating and non-replicating strains of M. tuberculosis, suggesting their potential as lead compounds for drug development against resistant strains .

Case Study 2: Chiral Dopants in Liquid Crystals

Research involving DFT calculations has shown that certain derivatives of 5-bromo-2-methylimidazo[1,2-a]pyridine can act as effective chiral dopants in liquid crystal displays. These studies provide insights into optimizing the molecular design for enhanced performance in electronic applications .

Mechanism of Action

The mechanism by which 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Positional Isomers

7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS: 1159831-07-8)

  • Structural Difference : Bromine at position 7 instead of 5.
  • Impact : Altered electronic distribution and steric effects influence binding affinity in biological targets. For example, positional isomerism may affect interactions with enzymes like cyclin-dependent kinases (CDKs) .
  • Synthetic Accessibility : Similar synthesis routes (e.g., bromination of precursor imidazo[1,2-a]pyridines) but with regioselectivity challenges .

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

  • Example: 6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS: Not provided) lacks a carboxylic acid group but demonstrates CDK2 inhibition, highlighting the role of bromine position in bioactivity .
Table 1: Positional Isomers Comparison
Compound Name CAS Number Molecular Formula Bromine Position Key Applications
5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 1215621-14-9 C₉H₇BrN₂O₂ 5 Antimycobacterial agents
7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 1159831-07-8 C₉H₇BrN₂O₂ 7 Under investigation
6-Bromoimidazo[1,2-a]pyridin-8-amine - C₇H₆BrN₃ 6 CDK2 inhibition

Comparison with Substituent Variants

Trifluoromethyl-Substituted Analogs

  • Example : 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 504413-35-8).
  • Key Differences :
    • The electron-withdrawing trifluoromethyl group increases metabolic stability compared to bromine.
    • Lower structural similarity (0.54) to the target compound, suggesting divergent physicochemical properties .

Methyl vs. Phenyl Sulfonyl Derivatives

  • Example : 6-Bromo-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine (Compound 2a in ).
  • Impact : Sulfonyl groups enhance solubility but may reduce membrane permeability compared to methyl substituents.

Comparison Based on Carboxylic Acid Position

Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

  • Example : 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1019018-46-2, MW: 241.05 g/mol).
  • Impact : Moving the carboxylic acid from position 3 to 2 alters hydrogen-bonding capacity and pKa, affecting interactions with biological targets .

Imidazo[1,5-a]pyridine-3-carboxylic Acid

  • Example : 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid (CAS: 1780609-26-8).
  • Key Difference : The fused ring system (imidazo[1,5-a] vs. imidazo[1,2-a]) changes molecular geometry, influencing binding to planar active sites .

Comparison with Non-Imidazo Heterocycles

5-Bromo-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid (CAS: 846048-15-5)

  • Structural Difference : A dihydropyridine core instead of imidazo[1,2-a]pyridine.
  • Impact : Reduced aromaticity and altered tautomerism affect reactivity and bioavailability .
Table 2: Spectral Data Comparison (Selected Compounds)
Compound IR (C=O stretch, cm⁻¹) ^1H-NMR (Key Signals) Applications
This compound 1690 (carboxylic acid) δ 2.44 (s, 2-CH₃), 8.65 (d, 5-H) Antimycobacterial
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid amides 1662–1690 δ 1.36 (s, -C(CH₃)₂), 9.81 (s, CONH) Bioisosteres for drug design

Biological Activity

5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (BMIPCA) is a heterocyclic compound with significant biological activity, particularly in the fields of cancer research and microbial resistance. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

BMIPCA has a molecular formula of C9_9H7_7BrN2_2O2_2 and a molecular weight of approximately 255.07 g/mol. The compound features a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the imidazo[1,2-a]pyridine ring, which contributes to its unique chemical reactivity and biological properties .

The synthesis of BMIPCA typically involves the bromination of 2-methylimidazo[1,2-a]pyridine followed by carboxylation. Various synthetic routes have been documented, highlighting the compound's versatility in chemical modifications for specific applications .

Mutagenicity and Carcinogenicity

Research indicates that BMIPCA exhibits notable mutagenic effects. It has been implicated in carcinogenesis, particularly concerning compounds formed during high-temperature cooking processes of meats . The compound's structure suggests it can interact with DNA, potentially leading to mutations. Studies have shown that similar compounds can bind to DNA and interfere with replication and transcription processes, raising concerns about dietary exposure to such mutagens .

Anticancer Properties

BMIPCA has been evaluated for its anticancer activity against various human cancer cell lines. For instance, studies have demonstrated that derivatives of imidazo[1,2-a]pyridines exhibit potent anticancer effects against cell lines like A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The compounds generally show IC50 values below 10 µg/mL, indicating significant cytotoxicity against these tumor cells .

Cell LineIC50 Value (µg/mL)Activity
A549<10High
MCF7<10High
HCT116<10High

Antimicrobial Activity

In addition to its anticancer properties, BMIPCA has demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 1 to 16 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of BMIPCA derivatives on A549 lung cancer cells. The results indicated that certain derivatives exhibited more potent activity than standard chemotherapeutic agents like cisplatin, reducing cell viability significantly .
  • Study on Antimicrobial Properties : Another investigation focused on the antimicrobial effects of BMIPCA against multidrug-resistant strains of Staphylococcus aureus. The findings revealed that some derivatives maintained efficacy even against resistant strains, highlighting their potential in treating infections caused by resistant bacteria .

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization and halogenation steps. A common approach starts with 2-amino-3-methylpyridine reacting with α-bromoketones under acidic conditions (e.g., acetic acid) to form the imidazo[1,2-a]pyridine core. Bromination at the 5-position is achieved using bromine in acetic acid under inert atmosphere, followed by carboxylation at the 3-position via hydrolysis of a nitrile or ester intermediate .
  • Key Optimization Parameters :
  • Temperature control (60–80°C) to avoid side reactions.
  • Stoichiometric excess of bromine (1.2–1.5 eq.) for complete substitution.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound characterized, and what analytical techniques are critical?

  • Methodological Answer : Characterization requires multi-spectral analysis:
  • NMR (¹H/¹³C): Confirms regioselectivity of bromine and methyl groups.
  • HRMS : Validates molecular weight (expected m/z: ~269.0 for C₁₀H₈BrN₂O₂).
  • IR Spectroscopy : Identifies carboxylic acid C=O stretch (~1700 cm⁻¹).
  • X-ray Crystallography : Resolves positional ambiguities in the fused ring system .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The carboxylic acid moiety enables conjugation to pharmacophores, while the bromine atom facilitates Suzuki-Miyaura cross-coupling for structure-activity relationship (SAR) studies. It serves as a precursor for:
  • Antimicrobial agents : Modifications at the 5-position (e.g., aryl groups) enhance activity against Gram-positive bacteria .
  • Kinase inhibitors : The imidazo[1,2-a]pyridine scaffold targets ATP-binding pockets .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 5-bromo group exhibits moderate reactivity in palladium-catalyzed couplings due to steric hindrance from the adjacent methyl group. Computational studies (DFT) show:
  • Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at C-5, favoring oxidative addition with Pd(0).
  • Steric Effects : The 2-methyl group reduces accessibility, requiring bulky ligands (e.g., XPhos) to accelerate transmetallation .
  • Table: Reaction Efficiency with Different Catalysts
CatalystLigandYield (%)
Pd(OAc)₂PPh₃45
PdCl₂XPhos78

Q. How can computational methods streamline reaction design for derivatives of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16) predict regioselectivity in electrophilic substitutions. For example:
  • Reaction Path Search : Identifies low-energy intermediates for bromination or carboxylation.
  • Transition State Modeling : Guides solvent selection (acetic acid vs. DMF) to lower activation barriers .
  • Machine Learning : Trains models on existing imidazo[1,2-a]pyridine datasets to predict optimal conditions for new derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial IC₅₀ values often arise from assay variability. Standardization steps include:
  • Uniform Protocols : Use CLSI guidelines for MIC testing.
  • Metabolite Profiling : LC-MS/MS to confirm compound stability under assay conditions.
  • Comparative Studies : Benchmark against control compounds (e.g., ciprofloxacin) in the same experimental setup .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Methodological Answer : Scale-up issues include exothermic bromination and carboxyl group racemization. Mitigation strategies:
  • Flow Chemistry : Continuous reactors control temperature spikes during bromine addition.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) enantioselectively hydrolyze ester intermediates to retain chirality .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
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5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

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